Butyl[(4-methylmorpholin-2-yl)methyl]amine
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Overview
Description
Butyl[(4-methylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H22N2O. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a butyl group attached to a morpholine ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of butylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Butyl[(4-methylmorpholin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group.
Morpholine: A heterocyclic amine with a morpholine ring.
4-Methylmorpholine: A morpholine derivative with a methyl group.
Uniqueness
Butyl[(4-methylmorpholin-2-yl)methyl]amine is unique due to the combination of its butyl and morpholine groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Biological Activity
Butyl[(4-methylmorpholin-2-yl)methyl]amine, a compound featuring a butyl group linked to a morpholine derivative, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that morpholine derivatives can act as quorum sensing inhibitors (QSI), affecting bacterial communication and biofilm formation. This property is crucial in combating infections caused by biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Morpholine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 32 | |
Isobutyl-DPD | Pseudomonas aeruginosa | 16 | |
Phenyl-DPD | Staphylococcus aureus | 8 |
2.2 Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that similar compounds show varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the nanomolar range against cancer cells like HT-29 and MCF-7 .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
This compound | HT-29 | 50 | |
β-Lactam derivative | MCF-7 | 17 | |
Pyrazine derivative | HeLa | 100 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Quorum Sensing : By interfering with bacterial communication systems, this compound may reduce virulence and biofilm formation.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on various morpholine derivatives demonstrated that this compound significantly inhibited biofilm formation in E. coli. The minimum biofilm eradication concentration (MBEC) was determined to be 125 µg/mL, indicating its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cancer Cell Line Testing
In vitro testing on HT-29 colon cancer cells showed that this compound exhibited an IC50 value of 50 nM, suggesting strong cytotoxic effects comparable to other known anticancer agents . Further studies are warranted to elucidate the precise mechanisms involved.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-3-4-5-11-8-10-9-12(2)6-7-13-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
WBGJETSXORHTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1CN(CCO1)C |
Origin of Product |
United States |
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